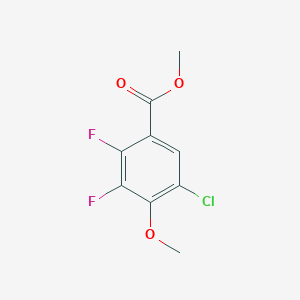
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester, also known as 4-CFEB, is an organic compound belonging to the class of carboxylic acid esters. It is a colorless, water-soluble liquid with a molecular weight of 194.6 g/mol. 4-CFEB has a variety of applications in the scientific research field due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in organic reactions. In addition, 4-CFEB has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester has a variety of applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-4-fluoro-4-ethoxy-butanoic acid and 2-chloro-4-fluoro-4-ethoxy-butanoic acid ethyl ester. In addition, this compound has been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used as a catalyst in organic reactions, such as the synthesis of 2-chloro-4-fluoro-4-ethoxy-butanoic acid ethyl ester.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester is not yet fully understood. It is believed that the compound acts as a proton donor, which can react with a variety of substrates, including amines, alcohols, and other organic compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can alter the structure and reactivity of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. In vitro studies have shown that the compound can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have antifungal activity against Candida albicans, and to reduce the activity of certain enzymes, such as cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester has several advantages for lab experiments. It is a colorless, water-soluble liquid, which makes it easy to work with in the laboratory. In addition, it is relatively inexpensive and can be easily synthesized from readily available chemicals. However, this compound has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain reactions.
Orientations Futures
There are several potential future directions for the research on 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester. Further studies are needed to better understand the biochemical and physiological effects of the compound, as well as its mechanisms of action. In addition, research is needed to explore the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Finally, more research is needed to investigate the advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester can be synthesized from 4-chloro-4-fluoro-2-ethoxy-butanoic acid and ethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds via an SN2 nucleophilic substitution reaction, in which the ethyl bromide acts as a nucleophile and displaces the acid group of the 4-chloro-4-fluoro-2-ethoxy-butanoic acid. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, and the product is isolated by distillation.
Propriétés
IUPAC Name |
ethyl 4-chloro-2-ethoxy-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO3/c1-3-12-6(5-7(9)10)8(11)13-4-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXGLZQFLJBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)

![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)









